3-(Cyclohexylamino)benzenemethanol
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Overview
Description
3-(Cyclohexylamino)benzenemethanol is an organic compound with the molecular formula C13H19NO. It is characterized by the presence of a cyclohexylamino group attached to a benzenemethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)benzenemethanol typically involves the reaction of cyclohexylamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
3-(Cyclohexylamino)benzenemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)propanesulfonic acid: This compound has a similar cyclohexylamino group but differs in the presence of a sulfonic acid moiety instead of a benzenemethanol group.
Uniqueness
3-(Cyclohexylamino)benzenemethanol is unique due to its specific combination of a cyclohexylamino group and a benzenemethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[3-(cyclohexylamino)phenyl]methanol |
InChI |
InChI=1S/C13H19NO/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h4-5,8-9,12,14-15H,1-3,6-7,10H2 |
InChI Key |
GBEYZLLXBBDFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC(=C2)CO |
Origin of Product |
United States |
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